potassium;propan-2-yloxymethanedithioate

Description

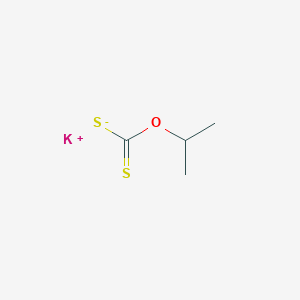

Potassium propan-2-yloxymethanedithioate (IUPAC name), commonly referred to as potassium isopropylxanthate, is a potassium salt of the dithiocarbamic acid derivative. Its linear formula is (CH₃)₂CHOCS₂K, with a molecular weight of 178.32 g/mol (calculated from constituent atoms). The compound is characterized by an isopropyl group linked to a dithiocarbamate functional group (-OCS₂⁻), stabilized by a potassium counterion. Key identifiers include PubChem CID 10931938, MDL Number MFCD00004930, and EC No. 205-441-4 .

Xanthates like this are widely used as flotation agents in mineral processing due to their strong affinity for metal ions. The isopropyl substituent influences solubility and reactivity, making it suitable for selective ore separation.

Properties

IUPAC Name |

potassium;propan-2-yloxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWBGRXFDPJFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:

CS2+C3H7OH+KOH→C4H7KOS2+H2O

The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides are often used as substrates in substitution reactions.

Major Products

Oxidation: Disulfides

Reduction: Thiols

Substitution: Alkyl xanthates

Scientific Research Applications

Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.

Mechanism of Action

The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.

Comparison with Similar Compounds

Structural Comparison

Potassium Propan-2-yloxymethanedithioate features a simple aliphatic isopropyl group attached to the dithiocarbamate core. In contrast:

- Potassium 2-(6-Methoxynaphthalen-2-yl)propanoylhydrazine Carbodithioate (): Contains a naphthalene moiety, enhancing aromatic interactions and UV activity. Its structure includes a hydrazine-carbodithioate group, enabling chelation with transition metals .

- O-Isopropyl S-2-(Dimethylpropylammonium)ethylphosphonothiolate Iodide (): A phosphonothiolate with a quaternary ammonium group, introducing cationic character and phosphorus-based reactivity .

- Propan-2-yl 2-Dimethoxyphosphinothioylsulfanyl-2-phenylacetate (): Combines a phenylacetate ester with a phosphorodithioate group, enabling dual reactivity in agrochemical applications .

Table 1: Structural Features

Physical and Chemical Properties

Limited data on melting points or densities are available for the target compound, but synthesis protocols and comparative studies provide insights:

- Synthesis : Potassium isopropylxanthate is synthesized via reaction of isopropyl alcohol with carbon disulfide and potassium hydroxide . Similar compounds like the carbodithioate in require 36-hour stirring with carbon disulfide, yielding 65–80% purity .

- Solubility : The isopropyl group enhances organic solubility compared to bulkier aromatic derivatives (e.g., naphthalene-containing carbodithioates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.